2-Acetylpyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
2-Acetylpyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical and physical properties, synthesis, and biological significance of 2-acetylpyridine and its derivatives.
Introduction
2-Acetylpyridine is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its unique molecular structure, featuring both a pyridine (B92270) ring and an acetyl group, allows for a wide range of chemical modifications, making it a valuable precursor in the development of novel compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of 2-acetylpyridine, detailed experimental protocols for its synthesis and key reactions, and an exploration of the biological activities of its derivatives relevant to drug discovery and development.
Chemical and Physical Properties
2-Acetylpyridine is a colorless to pale yellow liquid at room temperature with a characteristic popcorn-like odor.[3][4] The key physicochemical properties of 2-acetylpyridine are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO | [4][5] |
| Molecular Weight | 121.14 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [3][6] |
| Odor | Popcorn-like, tobacco-like | [3][7] |
| Melting Point | 8 - 10 °C | [4] |
| Boiling Point | 188 - 189 °C | [4][8] |
| Density | 1.08 g/mL at 25 °C | [4][8] |
| Refractive Index (n20/D) | 1.521 | [8] |
| Flash Point | 73 °C (163 °F) | [4] |
| pKa | 2.643 (+1) at 25°C | [9] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | 170 g/L; 18.2 g/100g at 25°C | [6][7] |
| Ethanol | Soluble | [10] |
| Ether | Soluble | [10] |
| Acetone | Soluble | [6] |
| Carbon Tetrachloride | Slightly soluble | [7] |
Spectroscopic Data
| Technique | Key Data | Reference(s) |
| ¹H NMR | Spectra available | [11] |
| ¹³C NMR | Spectra available | [11][12] |
| FTIR | Spectra available | [1][13] |
| Mass Spectrometry | Spectra available | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-acetylpyridine and one of its prominent derivatives, 2,2':6',2''-terpyridine, which is of significant interest in coordination chemistry and drug design.
Synthesis of 2-Acetylpyridine
A common method for the preparation of 2-acetylpyridine involves the acylation of a pyridine derivative. One documented procedure utilizes 2-picolinic acid as the starting material.
Protocol: Synthesis of 2-Acetylpyridine from 2-Picolinic Acid [14]
-
Acyl Chloride Formation:
-
In a reaction flask, suspend 2-picolinic acid in an inert solvent such as toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to 55-65 °C with stirring.
-
Slowly add a chlorinating agent (e.g., thionyl chloride) dropwise.
-
After the addition is complete, heat the reaction to reflux for 2-3 hours.
-
Remove the excess chlorinating agent and solvent by distillation under reduced pressure to obtain 2-picolinoyl chloride.
-
-
Malonate Acylation:
-
In a separate flask, combine an inorganic salt catalyst, a second inert solvent, a basic substance, and a dialkyl malonate (e.g., di-tert-butyl malonate).
-
Stir the mixture thoroughly and then add the 2-picolinoyl chloride from the previous step dropwise.
-
Heat the reaction mixture to drive the acylation.
-
After the reaction is complete, neutralize with hydrochloric acid.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate and saturated brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the acylated malonate derivative.
-
-
Decarboxylation:
-
Add the acylated malonate derivative to a mixed solution of water, an organic acid (e.g., acetic acid), and an inorganic acid (e.g., sulfuric acid).
-
Heat the mixture to reflux to facilitate decarboxylation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure to obtain 2-acetylpyridine.
-
References
- 1. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylpyridine thiocarbonohydrazones. Potent inactivators of herpes simplex virus ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 6. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. spectrabase.com [spectrabase.com]
- 12. mdpi.com [mdpi.com]
- 13. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
